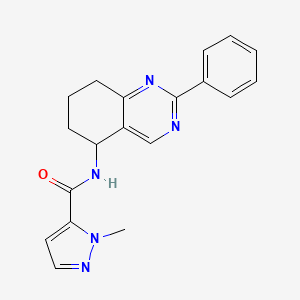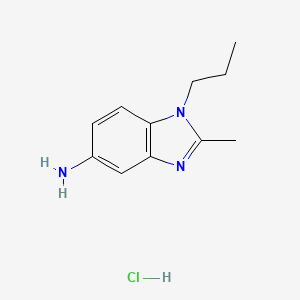
N-benzyl-6-phenanthridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-phenanthridinamine (BPA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPA belongs to the family of phenanthridine derivatives and has a molecular formula of C20H15N.
Mécanisme D'action
N-benzyl-6-phenanthridinamine exerts its biological effects by binding to DNA and RNA and inhibiting their replication and transcription. N-benzyl-6-phenanthridinamine also disrupts the integrity of cell membranes and causes oxidative stress, leading to cell death. The exact mechanism of action of N-benzyl-6-phenanthridinamine is still under investigation and requires further research.
Biochemical and Physiological Effects:
N-benzyl-6-phenanthridinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes. N-benzyl-6-phenanthridinamine has been shown to cause oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of cellular signaling pathways that regulate cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-6-phenanthridinamine in lab experiments is its high potency and selectivity for cancer cells. N-benzyl-6-phenanthridinamine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the synthesis of N-benzyl-6-phenanthridinamine can be challenging and requires specialized equipment and expertise. In addition, the long-term effects of N-benzyl-6-phenanthridinamine on human health and the environment are still unknown and require further investigation.
Orientations Futures
Future research on N-benzyl-6-phenanthridinamine should focus on elucidating its mechanism of action and identifying its molecular targets in cells. This will help to develop more effective cancer therapies that target specific cellular pathways. In addition, further studies on the toxicity and environmental impact of N-benzyl-6-phenanthridinamine are needed to ensure its safe use in medical and industrial applications. Finally, the development of more efficient and cost-effective methods for synthesizing N-benzyl-6-phenanthridinamine will facilitate its widespread use in scientific research.
Méthodes De Synthèse
N-benzyl-6-phenanthridinamine can be synthesized through various methods, including the Pictet-Spengler reaction, the Buchwald-Hartwig cross-coupling reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing N-benzyl-6-phenanthridinamine is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
N-benzyl-6-phenanthridinamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-benzyl-6-phenanthridinamine has also been used as a fluorescent probe for DNA and RNA detection in biological systems. In addition, N-benzyl-6-phenanthridinamine has been investigated for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
N-benzylphenanthridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-21-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)22-20/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGDNVFXAFDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362453 |
Source


|
| Record name | N-benzylphenanthridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66152-01-0 |
Source


|
| Record name | N-benzylphenanthridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)

![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B5969880.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)